(1-(6-chloropyridazin-3-yl)piperidin-3-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone
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Overview
Description
The compound (1-(6-chloropyridazin-3-yl)piperidin-3-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic molecule that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of pyridazine, piperidine, and isoquinoline moieties, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(6-chloropyridazin-3-yl)piperidin-3-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the individual moieties, followed by their sequential coupling under controlled conditions. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, reduce waste, and enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(1-(6-chloropyridazin-3-yl)piperidin-3-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert specific functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol functionalities. Substitution reactions can introduce a wide range of substituents, leading to diverse derivatives with varying properties.
Scientific Research Applications
(1-(6-chloropyridazin-3-yl)piperidin-3-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone: has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (1-(6-chloropyridazin-3-yl)piperidin-3-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include those with related structural features, such as:
- (1-(6-chloropyridazin-3-yl)piperidin-3-yl)(6,7-dimethoxyisoquinolin-2-yl)methanone
- (1-(6-chloropyridazin-3-yl)piperidin-3-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methanone
- (1-(6-chloropyridazin-3-yl)piperidin-3-yl)(6,7-dimethoxyisoquinolin-1-yl)methanone
Uniqueness
The uniqueness of (1-(6-chloropyridazin-3-yl)piperidin-3-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone lies in its specific combination of functional groups and structural motifs, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H25ClN4O3 |
---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
[1-(6-chloropyridazin-3-yl)piperidin-3-yl]-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone |
InChI |
InChI=1S/C21H25ClN4O3/c1-28-17-10-14-7-9-26(13-16(14)11-18(17)29-2)21(27)15-4-3-8-25(12-15)20-6-5-19(22)23-24-20/h5-6,10-11,15H,3-4,7-9,12-13H2,1-2H3 |
InChI Key |
ZOPDEWISKXITAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3CCCN(C3)C4=NN=C(C=C4)Cl)OC |
Origin of Product |
United States |
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